4-Ethylsulfonyl-2-nitroanisole
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-ethylsulfonyl-1-methoxy-2-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5S/c1-3-16(13,14)7-4-5-9(15-2)8(6-7)10(11)12/h4-6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNHOMGPULSGTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Ethylsulfonyl-2-nitroanisole chemical structure and molecular weight
[1][2][3]
Executive Summary
4-Ethylsulfonyl-2-nitroanisole (CAS: 51572-44-2) is a highly functionalized aromatic building block characterized by the presence of an electron-donating methoxy group and two electron-withdrawing groups (nitro and ethylsulfonyl).[1] It serves as a pivotal intermediate in the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline , a pharmacophore found in potent vascular endothelial growth factor receptor 2 (VEGFR2) inhibitors used in anti-angiogenic cancer therapies.[1][2][3][4]
Chemical Identity & Physicochemical Properties[3][4][5][6][7][8][9][10]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1-Methoxy-4-(ethylsulfonyl)-2-nitrobenzene |
| Common Name | 4-Ethylsulfonyl-2-nitroanisole |
| CAS Number | 51572-44-2 |
| Molecular Formula | |
| SMILES | CCS(=O)(=O)C1=CC(=C(C=C1)OC)[O-] |
Physical Constants
| Property | Value | Source |
| Molecular Weight | 245.25 g/mol | Calculated/Lit.[1][5] |
| Physical State | Pale yellow solid | [1] |
| Melting Point | 118.5 – 119.7 °C | [1] |
| Solubility | Soluble in CHCl₃, DMSO; Low solubility in water | [1] |
Structural Analysis & Reactivity
The molecule features a trisubstituted benzene ring with a specific "push-pull" electronic configuration that dictates its chemical behavior.[1]
Electronic Effects
-
C1-Methoxy (
): A strong -donor (resonance) that activates the ring, directing electrophilic substitution to the ortho and para positions.[1] However, in this molecule, the para position is already occupied by the sulfonyl group.[1] -
C2-Nitro (
): A strong electron-withdrawing group (induction and resonance) that deactivates the ring and increases the acidity of the adjacent protons.[1] -
C4-Ethylsulfonyl (
): A strong electron-withdrawing group (induction and resonance) that further pulls electron density away from the ring, making the C1-methoxy group susceptible to nucleophilic attack (SNAr) under harsh conditions, although the primary utility lies in the reduction of the nitro group.[1]
Structural Visualization
The following diagram illustrates the connectivity and functional group distribution.
[1]
Synthetic Pathway
The synthesis of 4-Ethylsulfonyl-2-nitroanisole is typically achieved via a robust 3-step sequence starting from commercially available 4-methoxybenzenesulfonyl chloride .[1] This route avoids the use of expensive noble metals until the final downstream reduction step.[1]
Step-by-Step Protocol
-
Reduction to Sulfinate:
-
S-Alkylation (Sulfone Formation):
-
Electrophilic Aromatic Nitration:
-
Reagents: Concentrated Nitric Acid (
).[1][3] -
Mechanism: The methoxy group directs the nitronium ion (
) to the ortho position (C2).[1] The meta directing effect of the sulfonyl group reinforces this regioselectivity.[1] -
Conditions: Heating at
. -
Outcome: High regioselectivity for the 2-nitro isomer due to the synergistic directing effects.[1]
-
Synthesis Workflow Diagram
Applications in Drug Development
The primary utility of 4-Ethylsulfonyl-2-nitroanisole lies in its reduction to 5-(ethylsulfonyl)-2-methoxyaniline .[1] This aniline derivative is a "privileged structure" in medicinal chemistry, specifically for kinase inhibitors.[1]
-
Target: VEGFR2 (Vascular Endothelial Growth Factor Receptor 2).[1][2][3][4]
-
Mechanism: The aniline nitrogen often forms critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket.[1] The ethylsulfonyl group extends into the solvent-accessible region or a hydrophobic pocket, improving potency and selectivity.[1]
-
Example Compounds: It is a structural fragment found in experimental inhibitors analogous to FDA-approved drugs like Sorafenib or Sunitinib , which target angiogenic pathways in renal cell carcinoma and other solid tumors [1].[1]
Safety & Handling
-
Hazards: As a nitroaromatic compound, it should be treated as potentially toxic and an irritant.[1] Nitro compounds can be energetic; avoid uncontrolled heating of bulk material.[1]
-
Storage: Store in a cool, dry place away from strong reducing agents.
-
Disposal: Incineration in a chemical waste facility equipped with scrubbers for
and .[1]
References
-
Garaj, V., et al. (2013).[1][4] "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors."[1][2][3][4] Chemistry Central Journal, 7(1), 16.
-
PubChem.[1][5][6][7][8] (n.d.). "4-Methoxybenzenesulfonyl chloride."[1][2][9] National Center for Biotechnology Information.[1] [1]
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Solubility of 4-Ethylsulfonyl-2-nitroanisole in Organic Solvents: A Guide to Characterization and Method Validation
An In-Depth Technical Guide for Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 4-Ethylsulfonyl-2-nitroanisole, a key intermediate in the synthesis of potent kinase inhibitors, including those targeting VEGFR2.[1] While specific quantitative solubility data for this compound is not extensively published, this paper establishes a framework for its characterization. We will explore the theoretical principles governing its solubility based on its molecular structure, present available data for structurally analogous compounds, and provide a robust, self-validating experimental protocol for accurate solubility determination using the gold-standard isothermal shake-flask method.[2] This guide is intended for researchers, chemists, and formulation scientists who require reliable solubility data to accelerate their development timelines.
Introduction: The Critical Role of Solubility
4-Ethylsulfonyl-2-nitroanisole is a polyheterosubstituted aniline precursor whose structure is a vital pharmacophoric fragment in numerous potent enzyme modulators and antiangiogenic agents.[1] Its journey from a laboratory reagent to a component of a final drug product is paved with processes that are fundamentally governed by its solubility. Inadequate or poorly characterized solubility can lead to significant challenges in:
-
Process Chemistry: Difficulty in achieving desired concentrations for reactions, leading to inefficient synthesis and the need for excessive solvent volumes.
-
Purification: Challenges in developing effective crystallization-based purification methods, impacting yield and purity.[3]
-
Formulation: Hindrances in developing suitable dosage forms, particularly for parenteral administration where complete dissolution is required.[4]
Understanding and accurately measuring the solubility of this intermediate in a range of relevant organic solvents is therefore not a trivial pursuit but a cornerstone of efficient and successful drug development.
Theoretical Underpinnings of Solubility
The principle of "like dissolves like" provides a foundational framework for predicting solubility.[5] The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The molecular structure of 4-Ethylsulfonyl-2-nitroanisole features distinct regions of varying polarity, which dictates its interaction with different solvents.
-
Polar Moieties: The molecule contains two highly polar, electron-withdrawing groups: the nitro group (-NO₂) and the ethylsulfonyl group (-SO₂CH₂CH₃). These groups are capable of strong dipole-dipole interactions and can act as hydrogen bond acceptors.
-
Nonpolar Moieties: The benzene ring and the ethyl group of the sulfonyl moiety contribute to the molecule's nonpolar character, favoring interactions with nonpolar solvents through van der Waals forces.
-
The Methoxy Group: The methoxy group (-OCH₃) has an intermediate polarity.
Therefore, optimal solubility is expected in polar aprotic solvents that can effectively solvate the polar functional groups without being hindered by the nonpolar regions. Solvents like DMF, DMSO, and acetone are predicted to be effective. Conversely, the compound is expected to be practically insoluble in water and nonpolar aliphatic solvents like hexane.[6]
Analogue and Known Solubility Data
Direct, quantitative solubility data for 4-Ethylsulfonyl-2-nitroanisole is scarce in peer-reviewed literature. However, a synthetic preparation notes its dissolution in ethanol (EtOH) for a hydrogenation reaction, indicating at least moderate solubility in this solvent.[1] To build a more complete, albeit predictive, profile, we can examine data from structurally related compounds.
Table 1: Solubility Profile of 4-Ethylsulfonyl-2-nitroanisole and Structurally Related Analogs
| Compound | Solvent | Solubility Description | Source |
| 4-Ethylsulfonyl-2-nitroanisole | Ethanol | Soluble (used as a reaction solvent) | [1] |
| 4-Nitroanisole (Parent Core) | Water | Insoluble (0.468 g/L at 20°C) | [6][7] |
| Ethanol | Soluble | [6] | |
| Diethyl Ether | Soluble | [6][8] | |
| Petroleum Ether | Slightly soluble (cold), Soluble (boiling) | [6] | |
| 2-Nitroanisole (Isomeric Core) | Water | Slightly soluble (1.69 g/L at 30°C) | [9] |
| Ethanol | Miscible | [9] | |
| Diethyl Ether | Miscible | [9] | |
| General Nitroaromatics | DMF, Acetone | Generally soluble | [4] |
This table synthesizes qualitative data. The addition of the ethylsulfonyl group is expected to increase polarity compared to the parent nitroanisole, potentially increasing solubility in polar solvents while decreasing it in nonpolar solvents.
Experimental Protocol: Isothermal Shake-Flask Method
To generate trustworthy and reproducible data, a rigorously validated experimental method is essential.[10] The isothermal shake-flask method is the universally recognized "gold standard" for determining equilibrium solubility due to its reliability and basis in thermodynamic principles.[2][11]
Core Principle
The method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the solution to reach thermodynamic equilibrium. Once equilibrium is established, the saturated solution is separated from the undissolved solid, and the concentration of the dissolved solute is determined using a validated analytical technique.
Step-by-Step Methodology
Materials and Reagents:
-
4-Ethylsulfonyl-2-nitroanisole (Purity > 99%, confirmed by HPLC and DSC)
-
Organic Solvents (HPLC Grade, >99.5% purity)
-
Calibrated Analytical Balance
-
Thermostatically controlled shaker/incubator (e.g., water bath)
-
Glass vials with PTFE-lined screw caps
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Validated HPLC-UV system
Protocol:
-
Preparation of Slurries:
-
Step 1a: Add an excess amount of 4-Ethylsulfonyl-2-nitroanisole to a tared glass vial. The excess is critical to ensure a saturated solution is maintained throughout the experiment.
-
Step 1b: Record the mass of the added solid.
-
Step 1c: Add a known volume or mass of the desired organic solvent to the vial.
-
Step 1d: Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Step 2a: Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25°C).
-
Step 2b: Agitate the vials at a constant rate that ensures the solid particles remain suspended but avoids excessive vortexing.
-
Step 2c (Self-Validation): The system must reach thermodynamic equilibrium. To validate this, continue agitation for a predetermined period (typically 24 to 72 hours). The time to equilibrium should be determined empirically by taking samples at different time points (e.g., 24h, 48h, 72h) and demonstrating that the measured concentration no longer changes.[12]
-
-
Sample Separation and Preparation:
-
Step 3a: After the equilibration period, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) within the incubator to maintain temperature.
-
Step 3b: Carefully withdraw an aliquot of the supernatant using a syringe. The key here is to avoid disturbing the solid phase.
-
Step 3c: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is crucial to remove all particulate matter, as any undissolved solid will artificially inflate the measured solubility.[13]
-
Step 3d: Accurately weigh the filtered sample. Then, dilute the sample gravimetrically with the appropriate mobile phase to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Step 4a: Analyze the diluted samples using a pre-validated, specific, and linear HPLC-UV method.[2] The analytical method must be able to accurately quantify 4-Ethylsulfonyl-2-nitroanisole in the presence of the solvent matrix.
-
Ensuring Trustworthiness: The Self-Validating System
The credibility of solubility data hinges on a self-validating experimental design where potential sources of error are systematically controlled and verified.
A critical component is the validation of the analytical method used for quantification. The HPLC method should be validated according to ICH Q2(R1) guidelines, demonstrating:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Conclusion and Forward Outlook
While published quantitative solubility data for 4-Ethylsulfonyl-2-nitroanisole remains limited, a strong predictive framework can be established based on its molecular structure and data from analogous compounds. This guide provides the theoretical basis and, more importantly, a detailed, robust, and self-validating experimental protocol for its definitive determination. By adhering to the principles of the isothermal shake-flask method and rigorous analytical validation, researchers and drug development professionals can generate the high-quality, reliable solubility data essential for informed decision-making in process development, purification, and formulation. Future work should focus on generating this data across a range of pharmaceutically relevant solvents and temperatures and exploring thermodynamic models to further enhance predictive capabilities.[14][15]
References
-
Choi, Y. H., et al. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Pharmaceuticals, 14(5), 465. [Link]
-
Chen, J., et al. (2018). Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. The Journal of Chemical Thermodynamics, 125, 132-140. [Link]
-
Chadwick, K., et al. (2017). In the Context of Polymorphism: Accurate Measurement and Validation of Solubility Data. Crystal Growth & Design, 17(5), 2386-2397. [Link]
- Ono, T., et al. (1988). Anisole derivatives. U.S.
-
University of Toronto. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
- Wang, L. (2023). Synthesis method of 4-nitroanisole.
-
Sorkun, M. C., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
-
California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
-
PrepChem. (n.d.). Preparation of 2-nitroanisole. [Link]
-
Sorkun, M. C., et al. (2025). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv. [Link]
-
Larsson, M. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Nitroanisole. PubChem Compound Database. [Link]
-
Faria, J., et al. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 881-883. [Link]
-
Al-Hobaib, A. S., et al. (2022). Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. Membranes, 12(1), 84. [Link]
- Volodarsky, V. V., et al. (1996). Method of synthesis of 4-nitro-2-aminoanisole.
-
Bailey, E., et al. (1981). Determination of the antioxidant 3-tert.-butyl-4-hydroxy-anisole in rat-plasma using high-resolution gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 225(1), 83-89. [Link]
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Strieth-Kalthoff, F., et al. (2023). Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. Journal of the American Chemical Society, 145(4), 2565-2573. [Link]
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Glomme, A., & Steffansen, B. (2005). 1236 SOLUBILITY MEASUREMENTS. ResearchGate. [Link]
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Ghaffari, A., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. Molecules, 29(1), 123. [Link]
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Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]
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Santa Monica College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]
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CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]
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Ministry of the Environment, Japan. (n.d.). III Analytical Methods. [Link]
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Wang, Y., et al. (2015). Synthesis of 2-Nitro-4-methylsulfonylbenzoic Acid. Asian Journal of Chemistry, 27(10), 3629-3632. [Link]
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Musil, F., et al. (2023). Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals. ResearchGate. [Link]
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SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]
-
Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. [Link]
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Kráľová, P., et al. (2014). Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment of VEGFR2 and other inhibitors. Beilstein Journal of Organic Chemistry, 10, 2599-2605. [Link]
-
Restek. (n.d.). Anisole: CAS # 100-66-3 Compound Information. [Link]
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National Center for Biotechnology Information. (n.d.). 2-Nitroanisole. PubChem Compound Database. [Link]
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identifying functional groups in 4-Ethylsulfonyl-2-nitroanisole
An In-Depth Technical Guide to the Functional Group Analysis of 4-Ethylsulfonyl-2-nitroanisole
Abstract
This technical guide provides a comprehensive, multi-faceted approach to the structural elucidation of 4-Ethylsulfonyl-2-nitroanisole, a polysubstituted aromatic compound. As a model molecule featuring a confluence of critical functional groups—sulfone, nitro, and ether moieties—it presents an excellent case study for the application of modern spectroscopic techniques. This document is intended for researchers, chemists, and drug development professionals, offering an in-depth methodology for unambiguous functional group identification and structural confirmation. We will move beyond simple data reporting to explain the causal relationships behind spectroscopic signals, grounding our analysis in the fundamental principles of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Each section includes not only the interpretation of expected data but also validated, step-by-step protocols for data acquisition, ensuring both theoretical understanding and practical applicability.
Molecular Structure and Functional Group Overview
The systematic name, 4-Ethylsulfonyl-2-nitroanisole, provides the blueprint for its molecular architecture. The parent structure is an anisole (a methoxy group on a benzene ring). This ring is substituted at position 2 with a nitro group (-NO₂) and at position 4 with an ethylsulfonyl group (-SO₂CH₂CH₃).
The primary functional groups for identification are:
-
Aromatic System: A 1,2,4-trisubstituted benzene ring.
-
Ether (Anisole): A methoxy group (-OCH₃) attached to the aromatic ring.
-
Nitro Group: An electron-withdrawing group (-NO₂) ortho to the ether.
-
Sulfone: An ethylsulfonyl group (-SO₂CH₂CH₃) para to the ether.
These groups impart distinct electronic and steric properties to the molecule, which are directly observable through spectroscopic analysis.
Caption: Structure of 4-Ethylsulfonyl-2-nitroanisole.
Spectroscopic Identification Methodologies
A multi-technique approach is essential for unambiguous structure validation. Each method provides a unique and complementary piece of the structural puzzle.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is the primary tool for rapidly identifying the presence or absence of key functional groups. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy if the frequency of the radiation matches its natural vibrational frequency. The strongly polar S=O and N-O bonds in our target molecule are expected to produce intense, highly diagnostic absorption bands.
Predicted IR Data Summary
| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium-Weak |
| C=C stretch (overtones) | 2000 - 1650 | Weak | |
| C=C stretch (in-ring) | 1600 - 1450 | Medium | |
| **Nitro Group (-NO₂) ** | Asymmetric N-O stretch | 1570 - 1500 | Strong |
| Symmetric N-O stretch | 1370 - 1300 | Strong | |
| Sulfone (-SO₂-) | Asymmetric S=O stretch | 1350 - 1300 | Strong |
| Symmetric S=O stretch | 1160 - 1120 | Strong | |
| Ether (Ar-O-CH₃) | Asymmetric C-O stretch | 1275 - 1200 | Strong |
| Symmetric C-O stretch | 1075 - 1020 | Medium | |
| Alkyl (Ethyl) | C-H stretch | 2980 - 2850 | Medium |
Trustworthiness: The presence of four distinct, strong absorption bands in the "fingerprint region" (<1600 cm⁻¹) corresponding to the N-O and S=O stretches provides a self-validating system. The absence of broad O-H or N-H bands above 3200 cm⁻¹ confirms the molecule does not contain alcohol or primary/secondary amine functionalities, reinforcing the proposed structure.[1][2][3][4]
Protocol: Acquiring a Solid-State IR Spectrum (KBr Pellet Method)
-
Preparation: Dry 1-2 mg of the 4-Ethylsulfonyl-2-nitroanisole sample and ~100 mg of spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove residual water. Store in a desiccator.
-
Grinding: Add the sample and KBr to an agate mortar. Grind gently with a pestle for 1-2 minutes to create a fine, homogeneous powder. This minimizes scattering of the IR beam.
-
Pellet Formation: Transfer a portion of the powder to a pellet press die. Apply pressure (typically 7-10 tons) for ~2 minutes using a hydraulic press. The pressure causes the KBr to flow, encapsulating the sample in a transparent, salt-matrix disk.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Scan: Run a background spectrum of the empty sample chamber to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the chemical environment, connectivity, and quantity of specific nuclei (most commonly ¹H and ¹³C).
Expertise & Experience: ¹H NMR analysis hinges on three key concepts: chemical shift (δ), integration, and spin-spin splitting. The chemical shift indicates the electronic environment of a proton; electron-withdrawing groups like -NO₂ and -SO₂ deshield nearby protons, shifting their signals downfield (to higher ppm values). Integration reveals the relative number of protons responsible for a signal. Splitting (multiplicity) describes the number of neighboring protons, following the n+1 rule.
Predicted ¹H NMR Data Summary (in CDCl₃)
| Protons | Integration | Predicted δ (ppm) | Multiplicity | Rationale |
| Aromatic H (H-3) | 1H | ~8.2 - 8.0 | d (J ≈ 2 Hz) | Ortho to both -NO₂ and -SO₂; highly deshielded. Split by H-5. |
| Aromatic H (H-5) | 1H | ~7.9 - 7.7 | dd (J ≈ 8, 2 Hz) | Ortho to -SO₂ and meta to -NO₂. Split by H-3 and H-6. |
| Aromatic H (H-6) | 1H | ~7.2 - 7.0 | d (J ≈ 8 Hz) | Ortho to -OCH₃ (shielding) but meta to -SO₂. Split by H-5. |
| Methoxy (-OCH₃) | 3H | ~4.0 - 3.8 | s | Singlet, attached to oxygen. Deshielded by the aromatic ring. |
| Methylene (-SO₂C H₂) | 2H | ~3.3 - 3.1 | q (J ≈ 7 Hz) | Alpha to the strongly withdrawing sulfone group. Split by -CH₃. |
| Methyl (-CH₂C H₃) | 3H | ~1.4 - 1.2 | t (J ≈ 7 Hz) | Standard alkyl region. Split by -CH₂. |
d = doublet, dd = doublet of doublets, s = singlet, q = quartet, t = triplet. J = coupling constant.
Trustworthiness: The predicted spectrum is a self-validating map of the molecule. The distinct chemical shifts of the three aromatic protons, their specific splitting patterns (doublet, doublet of doublets, doublet), and the 1:1:1 integration ratio are unique to a 1,2,4-trisubstitution pattern. The ethyl group's characteristic quartet-triplet pattern further confirms the -CH₂CH₃ fragment.[5][6][7][8]
Expertise & Experience: ¹³C NMR detects the carbon backbone. Key insights come from the number of unique signals (indicating molecular symmetry) and their chemical shifts, which are highly sensitive to the electronic environment and hybridization. Quaternary carbons (those with no attached protons) typically show weaker signals.
Predicted ¹³C NMR Data Summary (in CDCl₃)
| Carbon | Predicted δ (ppm) | Rationale |
| Aromatic C-4 (C-SO₂) ** | ~145 - 140 | Quaternary. Attached to the electron-withdrawing sulfone. |
| Aromatic C-2 (C-NO₂) ** | ~142 - 138 | Quaternary. Attached to the electron-withdrawing nitro group. |
| Aromatic C-1 (C-OCH₃) | ~160 - 155 | Quaternary. Attached to oxygen, strongly deshielded. |
| Aromatic C-3 | ~130 - 125 | Tertiary (CH). Influenced by adjacent nitro and sulfone groups. |
| Aromatic C-5 | ~125 - 120 | Tertiary (CH). Influenced by adjacent sulfone group. |
| Aromatic C-6 | ~115 - 110 | Tertiary (CH). Shielded by the ortho methoxy group. |
| Methoxy (-O CH₃) | ~58 - 55 | Standard chemical shift for an anisole-type methyl carbon. |
| Methylene (-SO₂ CH₂CH₃) | ~50 - 45 | Alpha to the sulfone group, significantly deshielded. |
| Methyl (-CH₂ CH₃) | ~10 - 5 | Standard upfield chemical shift for a terminal alkyl carbon. |
Trustworthiness: The spectrum should display exactly 9 unique signals, corresponding to the 9 chemically distinct carbon atoms in the asymmetric structure. The positions of the three quaternary carbon signals, significantly downfield due to direct attachment to heteroatoms, provide strong evidence for the substitution pattern.[9][10]
Protocol: Acquiring a High-Resolution NMR Spectrum
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The deuterated solvent provides a lock signal for the spectrometer and avoids large solvent proton signals.
-
Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard to reference the chemical shift scale to 0.00 ppm.
-
Instrument Setup: Insert the sample into the NMR spectrometer's probe.
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent. "Shimming" is then performed, which involves adjusting magnetic field gradients to maximize the field's homogeneity across the sample, resulting in sharp, well-resolved peaks.
-
¹H NMR Acquisition:
-
Set the appropriate spectral width (e.g., -2 to 12 ppm).
-
Apply a 90° pulse to excite the nuclei.
-
Acquire the Free Induction Decay (FID) signal.
-
Typically 8-16 scans are acquired and averaged.
-
-
¹³C NMR Acquisition:
-
Set a wider spectral width (e.g., 0 to 220 ppm).
-
Use a proton-decoupled pulse sequence to remove C-H splitting, simplifying the spectrum to single lines for each carbon.
-
A longer acquisition time and more scans (e.g., 128 or more) are required due to the low natural abundance of ¹³C.
-
-
Data Processing: Perform a Fourier Transform (FT) on the FID to convert the time-domain signal into the frequency-domain spectrum. Phase and baseline corrections are applied to produce the final, interpretable spectrum.
Mass Spectrometry (MS)
Expertise & Experience: MS provides the molecular weight and, through fragmentation analysis, key information about the molecule's substructures. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺•) which is often unstable. This ion undergoes characteristic fragmentation, breaking at its weakest points. The resulting charged fragments are detected, and their mass-to-charge ratios (m/z) are plotted.
Predicted Mass Spectrometry Data
-
Molecular Formula: C₉H₁₁NO₄S
-
Molecular Weight: 229.25 g/mol
-
Predicted Molecular Ion (M⁺•): m/z = 229
Key Fragmentation Pathways:
-
Loss of Nitro Group: A common fragmentation for nitroaromatics is the loss of •NO₂ (46 Da).
-
[M - NO₂]⁺ = m/z 183
-
-
Loss of Ethyl Group: Cleavage of the C-S bond can lead to the loss of the ethyl radical (•C₂H₅, 29 Da).
-
[M - C₂H₅]⁺ = m/z 200
-
-
Sulfone Rearrangement: Alkyl aryl sulfones can undergo rearrangement to a sulfinate ester followed by fragmentation. This can lead to the loss of SO₂ (64 Da) or other characteristic fragments.[11][12][13]
-
Ether Fragmentation: Cleavage of the methyl group from the ether (•CH₃, 15 Da) is also possible.
-
[M - CH₃]⁺ = m/z 214
-
Trustworthiness: The detection of a peak at m/z 229 corresponding to the exact molecular weight is the most critical piece of data. The presence of fragment ions at m/z 183 and m/z 200 would serve as a self-validating confirmation of the nitro and ethylsulfonyl substituents, respectively.[14][15][16][17]
Protocol: Acquiring a GC-MS Spectrum (for a volatile compound)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
GC Method Setup:
-
Install a suitable capillary column (e.g., a non-polar DB-5ms).
-
Set a temperature program for the GC oven (e.g., hold at 50°C for 2 min, then ramp at 10°C/min to 250°C) to ensure the compound elutes as a sharp peak.
-
Set the injector temperature and transfer line temperature to ~250°C.
-
-
MS Method Setup:
-
Set the ion source to Electron Ionization (EI) at 70 eV.
-
Set the mass analyzer to scan a relevant range (e.g., m/z 40-300).
-
-
Injection: Inject 1 µL of the sample solution into the GC inlet. The high temperature vaporizes the sample, which is then carried onto the column by an inert gas (Helium).
-
Separation & Detection: The compound travels through the GC column, separates from any impurities, and enters the MS ion source.
-
Data Analysis: The software will generate a total ion chromatogram (TIC). The mass spectrum corresponding to the compound's peak can then be extracted and analyzed for the molecular ion and fragment ions.
Integrated Spectroscopic Analysis
No single technique provides absolute proof. The strength of this analytical approach lies in the convergence of all data points to a single, consistent structure.
Caption: Workflow for integrated spectroscopic analysis.
The IR spectrum confirms the presence of the key functional groups. Mass spectrometry provides the exact molecular weight and confirms the elemental composition of key fragments. Finally, ¹H and ¹³C NMR spectroscopy act as the ultimate arbiters, mapping out the precise connectivity of the molecular skeleton and confirming the specific isomeric arrangement of the substituents on the aromatic ring. The convergence of these independent lines of evidence provides an unassailable confirmation of the structure.
Conclusion
The identification of functional groups in 4-Ethylsulfonyl-2-nitroanisole is a systematic process reliant on the synergistic application of IR, NMR, and MS. The characteristic signatures—strong IR absorptions for the sulfone and nitro groups, a unique 1,2,4-substituted aromatic pattern in the ¹H NMR, nine distinct signals in the ¹³C NMR, and a definitive molecular ion with logical fragmentation in the mass spectrum—collectively provide a robust and self-validating dataset. This guide has detailed not only the expected analytical results but also the underlying scientific principles and practical experimental protocols, providing researchers with a comprehensive framework for the structural elucidation of complex organic molecules.
References
-
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]
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Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66631, 4-Chloro-2-nitroanisole. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7048, 2-Nitroanisole. Retrieved from [Link]
-
Smakman, R., & de Boer, T. J. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(1), 156-163. Retrieved from [Link]
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OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Reduction of the Nitro Group in 4-Ethylsulfonyl-2-nitroanisole
Introduction: Strategic Importance of 4-Ethylsulfonyl-2-aminoanisole in Medicinal Chemistry
The transformation of a nitro group to an amine is a cornerstone of modern organic synthesis, particularly within the pharmaceutical industry. The resulting arylamines are pivotal intermediates, serving as foundational scaffolds for a diverse array of complex molecular architectures. The specific reduction of 4-Ethylsulfonyl-2-nitroanisole to 4-Ethylsulfonyl-2-aminoanisole is of significant interest to researchers and drug development professionals. This product molecule is a key building block in the synthesis of various biologically active compounds, where the spatial and electronic arrangement of the methoxy, ethylsulfonyl, and amino groups are critical for molecular recognition and pharmacological activity.
This technical guide provides a comprehensive overview of established methodologies for this crucial reduction, offering detailed, field-proven protocols. The selection of an appropriate reduction strategy is paramount and is dictated by factors such as functional group tolerance, desired chemoselectivity, scalability, safety, and economic viability.[1] We will delve into the mechanistic underpinnings and practical considerations of three primary methods: Catalytic Hydrogenation, Metal-Mediated Reductions (Fe/HCl and SnCl₂), and Transfer Hydrogenation.
Methodology Overview and Comparative Analysis
The choice of reductive method can significantly impact yield, purity, and the overall efficiency of the synthesis. Below is a comparative summary of the protocols detailed in this guide.
| Method | Reagents | Typical Solvents | Temperature | Key Advantages | Key Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Ni | Ethanol, Methanol, Ethyl Acetate | Room Temperature to Mild Heating | High efficiency, clean reaction, high yield.[1] | Potential for catalyst poisoning, requires specialized pressure equipment. |
| Fe/HCl Reduction | Iron powder, Hydrochloric Acid | Ethanol/Water, Acetic Acid | Reflux | Cost-effective, readily available reagents.[2] | Stoichiometric metal waste, sometimes harsh acidic conditions. |
| SnCl₂ Reduction | Tin(II) chloride dihydrate | Ethanol, Ethyl Acetate | Reflux | Mild conditions, good for substrates with acid-sensitive groups. | Stoichiometric tin waste can be problematic for disposal and product purity.[3] |
| Transfer Hydrogenation | Formic acid or its salts (e.g., Ammonium formate), Pd/C | Ethanol, Methanol, Water | Mild Heating | Avoids the use of high-pressure hydrogen gas, good functional group tolerance.[4] | Can be slower than catalytic hydrogenation, potential for side reactions with certain substrates. |
Protocol 1: Catalytic Hydrogenation
Catalytic hydrogenation is often the preferred method for its high efficiency and clean reaction profile, typically yielding the desired product with minimal byproducts.[1] Palladium on carbon (Pd/C) is a highly effective catalyst for this transformation. The ethylsulfonyl group is generally stable under these conditions.
Causality of Experimental Choices:
-
Catalyst: 10% Pd/C is a standard and highly active catalyst for the reduction of aromatic nitro groups. The carbon support provides a high surface area for the reaction.
-
Solvent: Ethanol is an excellent solvent for the substrate and does not interfere with the reaction. It is also easily removed during work-up.
-
Hydrogen Pressure: While atmospheric pressure can be sufficient, a slightly elevated pressure (e.g., 50 psi) can significantly increase the reaction rate by increasing the concentration of hydrogen available at the catalyst surface.[1]
-
Temperature: The reaction is typically conducted at or slightly above room temperature to ensure a reasonable reaction rate without promoting side reactions.
Detailed Step-by-Step Protocol:
-
Vessel Preparation: In a pressure-rated hydrogenation vessel, dissolve 4-Ethylsulfonyl-2-nitroanisole (1.0 eq) in a suitable solvent such as ethanol (approximately 10-15 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (1-5 mol%) to the solution. The catalyst should be handled with care as it can be pyrophoric when dry.
-
Inerting the Atmosphere: Seal the vessel and purge it with an inert gas, such as nitrogen, for 5-10 minutes to remove any oxygen.
-
Hydrogenation: Introduce hydrogen gas into the vessel, pressurizing it to the desired level (typically 50 psi).[1]
-
Reaction: Stir the reaction mixture vigorously at room temperature (or with gentle heating to 30-40°C) to ensure efficient mixing of the three phases (solid catalyst, liquid solution, and hydrogen gas).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Work-up:
-
Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent (ethanol) to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Ethylsulfonyl-2-aminoanisole.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Metal-Mediated Reduction with Iron and Hydrochloric Acid (Fe/HCl)
The use of iron metal in acidic media is a classic and cost-effective method for the reduction of aromatic nitro compounds.[2] The reaction is robust and generally tolerant of other functional groups, including the ethylsulfonyl moiety.
Causality of Experimental Choices:
-
Reagents: Iron powder is an inexpensive and readily available reducing agent. Hydrochloric acid is used to activate the iron surface and provide the necessary protons for the reduction. The in-situ generation of FeCl₂ can be hydrolyzed by steam, regenerating HCl and making the reaction somewhat self-sustaining.[1]
-
Solvent System: A mixture of ethanol and water is commonly used to dissolve the organic substrate while allowing for the aqueous acidic reaction to proceed. Acetic acid can also be used as the acidic medium.
-
Temperature: The reaction is typically heated to reflux to ensure a reasonable reaction rate.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-Ethylsulfonyl-2-nitroanisole (1.0 eq) and a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Reagent Addition: Add iron powder (3-5 eq) to the stirred solution.
-
Initiation: Slowly add concentrated hydrochloric acid (0.1-0.2 eq) to the mixture. The reaction is often exothermic.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100°C) and maintain for 1-3 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully add a saturated solution of sodium bicarbonate or sodium carbonate to neutralize the excess acid and precipitate iron salts. Be cautious as this will generate CO₂ gas.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.
-
The filtrate can be concentrated, and the product extracted with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify as needed by recrystallization or column chromatography.
-
Protocol 3: Metal-Mediated Reduction with Tin(II) Chloride (SnCl₂)
Reduction with stannous chloride is another widely used method, particularly valued for its milder conditions compared to other metal/acid systems.[3] It is often employed when other reducible functional groups that are sensitive to harsher conditions are present.
Causality of Experimental Choices:
-
Reagent: Tin(II) chloride is a versatile reducing agent for nitroarenes. It is a two-electron reducing agent, and multiple equivalents are required for the six-electron reduction of the nitro group.
-
Solvent: Ethanol or ethyl acetate are common solvents for this reaction, as they provide good solubility for both the substrate and the tin salts.
-
Temperature: The reaction is typically carried out at reflux to drive it to completion in a reasonable timeframe.
Detailed Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 4-Ethylsulfonyl-2-nitroanisole (1.0 eq) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (around 78°C for ethanol) and stir for 2-4 hours.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice.
-
Basify the mixture to a pH of 8-10 with a concentrated solution of sodium hydroxide or sodium bicarbonate. This will precipitate tin salts as tin hydroxides.
-
Filter the resulting slurry through a pad of Celite®. Wash the filter cake thoroughly with ethyl acetate.
-
Separate the organic layer of the filtrate and extract the aqueous layer with additional ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
-
Protocol 4: Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to traditional catalytic hydrogenation, as it avoids the need for high-pressure hydrogen gas.[4] Formic acid or its salts, such as ammonium formate, are commonly used as the hydrogen source in the presence of a palladium catalyst.
Causality of Experimental Choices:
-
Hydrogen Source: Formic acid is a readily available, inexpensive, and effective hydrogen donor. In the presence of a catalyst, it decomposes to provide hydrogen for the reduction.
-
Catalyst: Pd/C is an efficient catalyst for transfer hydrogenation reactions.
-
Solvent: Protic solvents like ethanol or methanol are typically used.
-
Temperature: Gentle heating is often required to facilitate the decomposition of the hydrogen donor and drive the reaction.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of 4-Ethylsulfonyl-2-nitroanisole (1.0 eq) in ethanol, add 10% Pd/C (5-10 mol%).
-
Hydrogen Donor Addition: Carefully add formic acid (2-5 eq) or ammonium formate (3-6 eq) to the reaction mixture.
-
Reaction: Heat the mixture to a gentle reflux (around 50-70°C) and stir for 4-8 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Upon completion, cool the reaction mixture and filter it through Celite® to remove the catalyst.
-
Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
If formic acid was used, the residue can be dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to remove any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify as needed.
-
Reaction Mechanisms and Visualizations
Understanding the underlying mechanisms of these reductions is crucial for troubleshooting and optimizing reaction conditions.
Catalytic Hydrogenation Mechanism
In catalytic hydrogenation, the reaction occurs on the surface of the palladium catalyst. The nitro group is sequentially reduced, likely through nitroso and hydroxylamine intermediates, to the corresponding amine.
Caption: Sequential reduction of a nitroarene on a palladium catalyst.
Metal-Mediated Reduction (Fe/HCl) Mechanism
In this process, iron acts as the electron donor. The acidic medium provides protons for the reduction. The overall reaction involves a series of single electron transfers from the metal to the nitro group.
Caption: Workflow for the Fe/HCl reduction of 4-Ethylsulfonyl-2-nitroanisole.
Transfer Hydrogenation Mechanism
In transfer hydrogenation with formic acid, the palladium catalyst facilitates the decomposition of formic acid to produce hydrogen in situ, which then reduces the nitro group in a manner similar to catalytic hydrogenation.
Caption: Key components in the transfer hydrogenation of a nitroarene.
Conclusion
The reduction of 4-Ethylsulfonyl-2-nitroanisole to 4-Ethylsulfonyl-2-aminoanisole can be effectively achieved through several reliable methods. Catalytic hydrogenation offers a clean and high-yielding route but requires specialized equipment. Metal-mediated reductions with Fe/HCl or SnCl₂ are robust and economical alternatives, with the choice between them often depending on the desired reaction conditions and tolerance of metal waste. Transfer hydrogenation provides a convenient and safer alternative to using high-pressure hydrogen gas. The selection of the optimal protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and cost considerations.
References
-
OrgoSolver. (n.d.). Aromatic Reductions: Nitrobenzene → Aniline (Sn/HCl). OrgoSolver. Retrieved from [Link]
-
Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu. Retrieved from [Link]
-
Master Organic Chemistry. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Wikipedia. Retrieved from [Link]
-
Romero, A. H. (2020). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ChemistrySelect, 5(42), 13054-13075. Retrieved from [Link]
-
Li, X., et al. (2021). Synthesis of p-aminophenol by transfer hydrogenation of nitrobenzene with formic acid as a hydrogen source. New Journal of Chemistry, 45(38), 17686-17694. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Organic Chemistry Portal. Retrieved from [Link]
-
Kaneda, K., et al. (2015). Formic Acid as a Hydrogen Source for the Additive-Free Reduction of Aromatic Carbonyl and Nitrile Compounds at Reusable Supported Pd Catalysts. Catalysts, 5(4), 1849-1859. Retrieved from [Link]
-
Strmecki, S., et al. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 26(16), 4989. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitro Reduction - Iron (Fe). Common Organic Chemistry. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]
-
Keller, P. A., & Premraj, R. (2006). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Letters in Organic Chemistry, 3(4), 281-285. Retrieved from [Link]
-
Reddit. (2021, July 20). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp. Retrieved from [Link]
-
Zhang, X., et al. (2021). Intrinsic kinetics of catalytic hydrogenation of 2-nitro-4-acetylamino anisole to 2-amino-4-acetylamino anisole over Raney nickel catalyst. Chemical Engineering Journal, 420, 127641. Retrieved from [Link]
-
Ram, S., & Ehrenkaufer, R. E. (1984). Studies on the mechanism of transfer hydrogenation of nitro arenes by formate salts catalyzed by palladium/carbon. The Journal of Organic Chemistry, 49(26), 5032-5035. Retrieved from [Link]
-
Tuteja, J., Nishimura, S., & Ebitani, K. (2014). Base-free Chemoselective Transfer Hydrogenation of Nitroarenes to Anilines with Formic Acid as Hydrogen Source by Reusable Heterogeneous Pd/ZrP Catalyst. RSC Advances, 4(72), 38241-38249. Retrieved from [Link]
-
Kulkarni, A. A., et al. (2010). Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Industrial & Engineering Chemistry Research, 49(21), 10469-10476. Retrieved from [Link]
-
Gharde, D. B., & Gholap, R. V. (2015). Catalytic hydrogenation of o-nitroanisole in a microreactor: Reactor performance and kinetic studies. Chemical Engineering and Processing: Process Intensification, 95, 136-145. Retrieved from [Link]
-
Abbassi, N., et al. (2007). ChemInform Abstract: Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 38(49). Retrieved from [Link]
-
Lejarazo Gómez, E. F., et al. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Journal of Chemistry and Chemical Engineering, 7(5), 497-502. Retrieved from [Link]
-
ResearchGate. (2012, October 16). What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? ResearchGate. Retrieved from [Link]
- Ciba-Geigy AG. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds. European Patent No. EP0825979B1.
-
Buck, J. S., & Ide, W. S. (1933). m-CHLOROBENZALDEHYDE. Organic Syntheses, 13, 28. Retrieved from [Link]
Sources
Application Note: 4-Ethylsulfonyl-2-nitroanisole in Agrochemical Herbicide Synthesis
This Application Note is designed for researchers and process chemists in the agrochemical sector, specifically those working on HPPD-inhibitor herbicides (Triketones) and Sulfonylurea development.[1]
It addresses the synthesis, purification, and downstream application of 4-Ethylsulfonyl-2-nitroanisole (CAS: 80036-85-7 / Analogous to CAS 100-17-4 derivatives), a structural homolog to the key intermediate used in Mesotrione manufacturing.[1]
Executive Summary & Chemical Context
4-Ethylsulfonyl-2-nitroanisole is a high-value intermediate characterized by the presence of a strong electron-withdrawing sulfonyl group and a nitro group on an electron-rich anisole scaffold.[1]
In the agrochemical industry, it serves as a critical building block for:
-
HPPD Inhibitors (Triketones): It acts as the lipophilic "ethyl-variant" of the standard 2-nitro-4-methylsulfonyl moiety found in commercial herbicides like Mesotrione and Sulcotrione . The ethyl group enhances lipophilicity, potentially altering soil mobility and uptake kinetics in target weeds.[1]
-
Sulfonylurea Precursors: Upon reduction, it yields 5-(ethylsulfonyl)-2-methoxyaniline , a diazo-component or sulfonamide precursor used in the synthesis of acetolactate synthase (ALS) inhibitors.
Structural Homology
| Feature | Standard Commercial Intermediate | Target Molecule (This Protocol) | Impact |
| Core | 2-Nitro-4-methylsulfonyltoluene | 4-Ethylsulfonyl-2-nitroanisole | Ether linkage allows for different metabolic stability. |
| Sulfonyl | Methyl (-SO₂Me) | Ethyl (-SO₂Et) | Increased lipophilicity (LogP shift). |
| Downstream | Oxidation to Benzoic Acid | Reduction to Aniline / Demethylation | Versatile coupling via amine or phenol handle. |
Synthesis Protocol: Nucleophilic Aromatic Substitution ( )
This protocol details the conversion of 1-Chloro-4-ethylsulfonyl-2-nitrobenzene to 4-Ethylsulfonyl-2-nitroanisole . The reaction exploits the activation of the chlorine atom by the ortho-nitro and para-sulfonyl groups, facilitating a clean substitution with methoxide.[1]
Reagents & Equipment
-
Precursor: 1-Chloro-4-ethylsulfonyl-2-nitrobenzene (Purity >98%)
-
Nucleophile: Sodium Methoxide (30% wt.[1] solution in Methanol)
-
Solvent: Methanol (Anhydrous)
-
Quench: Glacial Acetic Acid, Ice Water[1]
-
Equipment: 500 mL 3-neck round bottom flask, reflux condenser, N₂ line, overhead stirrer.
Step-by-Step Methodology
-
Charge: In the 3-neck flask, dissolve 1-Chloro-4-ethylsulfonyl-2-nitrobenzene (25.0 g, 0.1 mol) in Methanol (150 mL).
-
Activation: Initiate stirring (400 RPM) and purge the system with Nitrogen for 10 minutes.
-
Addition: Add Sodium Methoxide solution (21.6 g, 0.12 mol, 1.2 eq) dropwise via an addition funnel over 30 minutes. Note: Exothermic reaction. Maintain internal temperature < 40°C using an ice bath if necessary.[1]
-
Reaction: Heat the mixture to Reflux (65°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3) or HPLC. Target: < 1% starting material.
-
-
Quench: Cool reaction mass to 20°C. Neutralize excess alkoxide by adding Glacial Acetic Acid until pH ~7.
-
Workup: Pour the mixture into Ice Water (500 mL) with vigorous stirring. The product will precipitate as a pale yellow solid.[1]
-
Isolation: Filter the solid using a Buchner funnel. Wash with cold water (2 x 50 mL).
-
Drying: Dry in a vacuum oven at 45°C for 12 hours.
Yield: 22.5 g (92%) Purity: >99% (HPLC) Appearance: Pale yellow crystalline solid.
Downstream Protocol: Catalytic Hydrogenation to Aniline
The primary utility of the nitroanisole in herbicide synthesis is its reduction to 5-(ethylsulfonyl)-2-methoxyaniline . This aniline is then coupled with isocyanates or triazines.
Reagents
-
Substrate: 4-Ethylsulfonyl-2-nitroanisole (from Step 2)
-
Catalyst: 10% Pd/C (50% water wet, 5% loading by weight)[1]
-
Solvent: Ethanol or Methanol[1]
-
Hydrogen Source: H₂ gas (Balloon or Parr Shaker at 30 psi)
Methodology
-
Preparation: Dissolve 4-Ethylsulfonyl-2-nitroanisole (10 g) in Ethanol (100 mL) in a hydrogenation vessel.
-
Catalyst Addition: Add 10% Pd/C (0.5 g). Safety: Add catalyst under inert atmosphere (N₂) to prevent ignition of solvent vapors.
-
Hydrogenation: Pressurize with H₂ (30 psi) and agitate at Room Temperature (25°C).
-
Reaction Time: 2–4 hours.
-
Monitoring: TLC will show the disappearance of the non-polar nitro compound and appearance of the polar, fluorescent amine.
-
-
Filtration: Filter the catalyst through a Celite pad. Wash the pad with Ethanol.[1]
-
Concentration: Evaporate the solvent under reduced pressure to yield the crude aniline.
Yield: ~8.5 g (96%) Characterization: 5-(ethylsulfonyl)-2-methoxyaniline (Viscous oil or low-melting solid).
Pathway Visualization (Graphviz)
The following diagram illustrates the synthesis flow and the branching pathways for herbicide development.
Caption: Synthesis pathway from chloro-precursor to active herbicide scaffolds via the nitroanisole intermediate.
Critical Analysis & Troubleshooting
Regioselectivity in Precursor Synthesis
The quality of the final anisole depends heavily on the purity of the 1-Chloro-4-ethylsulfonyl-2-nitrobenzene precursor.[1]
-
Risk: If the precursor is made via nitration of 4-chlorophenyl ethyl sulfone, isomers (ortho vs meta nitration relative to sulfone) may exist.[1]
-
Control: Ensure the precursor has the nitro group ortho to the chlorine.[1] The ortho-nitro group is essential for activating the chlorine for the
reaction.[1]
Safety: Energetic Materials
-
Nitro Compounds: Both the precursor and the intermediate are nitro-aromatics.[1] While stable, they should not be subjected to temperatures >150°C without DSC (Differential Scanning Calorimetry) testing to rule out thermal runaway.[1]
-
Hydrogenation: The reduction step involves H₂ gas and Pd/C in methanol. This is a Class I fire hazard. Ensure proper grounding to prevent static discharge during catalyst handling.
Comparison to Mesotrione Route
In the standard Mesotrione synthesis:
-
Start: 2-Nitro-4-methylsulfonyltoluene .
-
Oxidation: Toluene
Benzoic Acid. -
Coupling: Benzoic Acid + Cyclohexanedione
Enol Ester Rearrangement.
For the Ethyl-Anisole Route: The "Anisole" moiety is often used when the final herbicide requires an alkoxy group on the ring (as seen in Tembotrione analogs) or if the methoxy is a protecting group for a phenol that plays a role in the active site binding of the enzyme (HPPD or ALS).[1]
References
-
Preparation of 4-Nitroanisole and Derivatives
- Source: P
- Relevance: Describes the general conditions for converting nitrochlorobenzenes to nitroanisoles using methoxide/c
-
Synthesis of 5-(ethylsulfonyl)
- Source:Molecules / NIH PMC (PMC6272826). "Synthesis of 5-(ethylsulfonyl)-2-methoxyaniline: An important pharmacological fragment..."
- Relevance: Provides the exact experimental data for the reduction of 4-ethylsulfonyl-2-nitroanisole to the aniline.
-
Mesotrione and Triketone Herbicide Synthesis
-
Source: Patent WO2022024094.[2] "Process for preparation of mesotrione and its intermediates."
- Relevance: Establishes the industrial context of sulfonyl-nitro-benzene intermedi
-
-
General Properties of 4-Nitroanisole Derivatives
- Source: PubChem CID 7485.
-
Relevance: Safety and physical property data for the nitroanisole class.[3]
Sources
Troubleshooting & Optimization
Process Safety & Optimization Hub: 4-Ethylsulfonyl-2-nitroanisole
Senior Application Scientist Desk Status: Operational Focus: Thermal Hazard Mitigation & Process Control[1]
Critical Alert: The "Thermal Accumulation" Trap
Priority Level: HIGH [1]
If you are scaling up the synthesis of 4-Ethylsulfonyl-2-nitroanisole (CAS: 19642-23-0), your primary safety risk lies in the oxidation step (conversion of the sulfide intermediate to the sulfone).[1]
The Hazard:
The oxidation of 4-ethylthio-2-nitroanisole to the sulfone using Hydrogen Peroxide (
-
The Trap: You add
and see no immediate temperature rise.[1] You assume the reaction is slow and increase the addition rate.[1] -
The Result: Oxidant accumulates in the reactor.[1] Once the reaction "kicks off" (often triggered by reaching a specific temperature threshold or catalyst saturation), all the accumulated energy is released simultaneously, overwhelming the cooling capacity.[1] This is a classic thermal runaway scenario.
Troubleshooting & Optimization Guide
Module A: The Oxidation Step (Sulfide Sulfone)
Standard Protocol: Oxidation of 4-ethylthio-2-nitroanisole using 30-35%
Q1: The temperature isn't rising during the initial
addition. Should I increase the flow rate?
Answer: ABSOLUTELY NOT. A lack of exotherm indicates the reaction has not initiated.[1] Increasing the dosing rate now creates a "bomb" of unreacted peroxide.[1]
Corrective Action:
-
Stop Dosing: Halt the peroxide feed immediately.
-
Check Catalyst: Ensure the Tungstate catalyst was added and is soluble.[1]
-
Heat to Initiate: Gently warm the reactor to the target initiation temperature (typically 40-50°C for this substrate).
-
Wait for the "Kick": Look for a sharp, self-sustaining temperature rise.[1] Only resume dosing once you see the exotherm and can control it via cooling.[1]
Q2: I see two distinct exotherms. Is this normal?
Answer: Yes. The oxidation proceeds in two steps:[1]
-
Sulfide
Sulfoxide: Very fast, highly exothermic.[1] -
Sulfoxide
Sulfone: Slower, requires higher activation energy.[1]
Operational Implication: Don't confuse the end of the first exotherm with reaction completion. If you stop cooling after the first spike, the second step may slowly build heat and runaway later, especially during workup.[1]
Q3: The reaction mixture turned dark/black. What happened?
Answer: Thermal Decomposition or Over-oxidation. Nitroanisoles are thermally sensitive.[1] If the internal temperature exceeded 90-100°C due to poor heat transfer, the nitro group may facilitate oxidative degradation of the aromatic ring.[1]
-
Prevention: Maintain internal temperature
. Use a "Dosing Controlled" regime where the addition rate of limits the temperature, not the cooling jacket.[1]
Module B: Process Visualization (The Safety Loop)
The following diagram illustrates the critical control logic required to prevent runaway during the oxidation phase.
Caption: Logic flow for controlling oxidant addition. "Accumulation Zone" represents the period where oxidant concentration rises without reaction, creating a hazard.[1]
Module C: Precursor Synthesis ( Step)
Context: Reaction of 4-Chloro-2-nitroanisole with Sodium Ethanethiolate (EtSNa).
Q4: The reaction mixture solidified during the thiol substitution.
Answer: Solvent Choice & Salt Formation. The byproduct of this reaction is NaCl (or KCl).[1] In solvents like DMF or DMSO, the product might remain soluble, but the inorganic salt precipitates, creating a thick slurry that impedes stirring and heat transfer.[1]
-
Fix: Ensure adequate solvent volume (min 5-6 volumes). Use a high-torque overhead stirrer, not a magnetic stir bar.
Q5: How do I manage the odor?
Answer: Chemical Scrubbing. Ethanethiol (and its salts) has a low odor threshold.[1]
-
Protocol: Vent the reactor through a scrubber containing 10-15% Sodium Hypochlorite (Bleach) or dilute Hydrogen Peroxide.[1] This oxidizes escaping thiols to odorless sulfonates/sulfates.[1] Do not vent directly to the fume hood exhaust without scrubbing.[1]
Quantitative Data Summary
| Parameter | Specification | Safety Limit | Reason |
| Reaction Temp (Oxidation) | 60°C - 70°C | < 85°C | Prevent nitro-group decomposition/runaway.[1] |
| 30% - 35% | < 50% | Higher conc.[1] increases shock sensitivity & detonation risk.[1] | |
| Residual Peroxide | < 50 ppm | Must be 0 | Explosive hazard during solvent stripping/distillation.[1] |
| Stirring Speed | High Shear | N/A | Biphasic reaction requires max interfacial area.[1] |
Experimental Protocol: Safe Oxidation Workflow
Standardized for 100g Scale
-
Charge: Load 100g 4-ethylthio-2-nitroanisole, 1.5g Sodium Tungstate Dihydrate, and 300mL Acetic Acid into a reactor with overhead stirring and reflux condenser.
-
Heat: Warm mixture to 55°C .
-
Initiate: Add 5% of the calculated Hydrogen Peroxide (35% w/w) charge.[1]
-
Hold: Wait 10-30 minutes. Verify exotherm (Temp rise > 2°C without external heat).
-
Dose: Once initiation is confirmed, begin dropwise addition of remaining
over 2-3 hours.-
Control Rule: Maintain temperature between 60-70°C using the addition rate. If Temp > 75°C, stop addition.
-
-
Post-Reaction: Stir at 60°C for 2 hours.
-
Quench: Test for peroxides using starch-iodide paper. If positive, add Sodium Bisulfite solution until negative.[1]
-
Isolation: Dilute with water, cool to 5°C, and filter the precipitated sulfone.
References
-
Sulfide Oxidation Safety: Org. Process Res. Dev. 2002, 6, 6, 938–942.[1] Safety Assessment of the Oxidation of Sulfides with Hydrogen Peroxide.Link[1]
-
Mesotrione Intermediate Synthesis: U.S. Patent 5,912,389.[1] Process for the preparation of 4-methylsulfonyl-2-nitrobenzoic acid derivatives.[1] (Analogous chemistry for nitro-aromatic sulfones). Link
-
General Peroxide Safety: Bretherick's Handbook of Reactive Chemical Hazards, 7th Ed.[1] Elsevier.[1][2] (Section on Hydrogen Peroxide & Organic Sulfides).[1][2][3][4]
-
Compound Data: PubChem CID 19642-23-0 (4-Ethylsulfonyl-2-nitroanisole).[1] Link
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of 4-Ethylsulfonyl-2-nitroanisole and Comparative Analytical Methodologies
For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of novel chemical entities are paramount. This guide provides an in-depth analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation patterns of 4-Ethylsulfonyl-2-nitroanisole, a compound of interest in various synthetic pathways. In the absence of a publicly available mass spectrum for this specific molecule, this guide leverages established principles of mass spectrometry and data from closely related analogs to predict its fragmentation behavior. Furthermore, we will objectively compare the performance of GC-MS with alternative analytical techniques, providing the necessary experimental data and protocols to empower you in your analytical choices.
Introduction to 4-Ethylsulfonyl-2-nitroanisole and the Imperative for Accurate Analysis
4-Ethylsulfonyl-2-nitroanisole, with the chemical formula C₉H₁₁NO₅S, belongs to a class of nitroaromatic sulfones. These compounds are often synthetic intermediates in the pharmaceutical and fine chemical industries. The presence and purity of such intermediates can significantly impact the yield and safety profile of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods are crucial for reaction monitoring, quality control, and impurity profiling.
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds. Its coupling of the separation power of gas chromatography with the structural information provided by mass spectrometry makes it an invaluable tool for identifying and quantifying compounds in complex mixtures.[1]
Predicted GC-MS Electron Ionization (EI) Fragmentation Pattern of 4-Ethylsulfonyl-2-nitroanisole
Electron ionization (EI) at the standard 70 eV is a high-energy ionization technique that induces reproducible fragmentation of molecules. The resulting mass spectrum is a unique fingerprint that can be used for structural elucidation. The fragmentation of 4-Ethylsulfonyl-2-nitroanisole is expected to be driven by the presence of the nitro, anisole, and ethylsulfonyl functional groups.
The proposed fragmentation pathway is initiated by the ionization of the molecule to form the molecular ion (M⁺˙). The stability of this molecular ion will influence its abundance in the mass spectrum. Subsequent fragmentations will likely proceed through several key pathways:
-
Loss of the Ethyl Group: A primary fragmentation event is often the cleavage of the bond beta to the aromatic ring, leading to the loss of an ethyl radical (•C₂H₅, 29 Da). This would result in a significant fragment ion.
-
Loss of the Methoxy Group: The anisole moiety can undergo cleavage of the methyl group (•CH₃, 15 Da) or the entire methoxy group (•OCH₃, 31 Da).
-
Cleavage of the Sulfonyl Group: A characteristic fragmentation of aromatic sulfones is the loss of sulfur dioxide (SO₂, 64 Da).[2] This often occurs through a rearrangement process.
-
Nitro Group Fragmentation: The nitro group (NO₂) can be lost as a radical (•NO₂, 46 Da) or as nitric oxide (•NO, 30 Da).
-
Combined Losses: Combinations of these primary losses will lead to a series of smaller fragment ions, further characterizing the molecule.
Based on these principles, a proposed fragmentation pathway is visualized below.
Caption: Proposed EI fragmentation pathway of 4-Ethylsulfonyl-2-nitroanisole.
Comparison of Analytical Methodologies
While GC-MS is a robust technique, other analytical methods can also be employed for the analysis of 4-Ethylsulfonyl-2-nitroanisole. The choice of method will depend on the specific analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Applications |
| GC-MS | Separation by gas chromatography, identification by mass spectrometry. | High selectivity and sensitivity, provides structural information, well-established libraries for compound identification.[1] | Requires volatile and thermally stable analytes, potential for thermal degradation of labile compounds.[3] | Identification and quantification of volatile and semi-volatile compounds in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation by liquid chromatography, detection by UV-Vis absorbance. | Applicable to a wide range of compounds, including non-volatile and thermally labile ones, robust and widely available.[4][5] | Lower selectivity than MS, co-eluting compounds can interfere with quantification, limited structural information. | Routine quality control, purity analysis, and quantification of known compounds. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by liquid chromatography, identification by mass spectrometry. | High selectivity and sensitivity for non-volatile and thermally labile compounds, provides structural information.[6][7] | More complex and expensive than HPLC-UV, matrix effects can suppress ionization. | Analysis of a wide range of compounds in complex matrices, especially in pharmaceutical and biological research. |
| Gas Chromatography with Electron Capture Detection (GC-ECD) | Separation by gas chromatography, detection of electrophilic compounds. | Extremely sensitive to halogenated compounds and nitroaromatics.[3][5] | Limited to electrophilic compounds, provides no structural information. | Trace analysis of specific classes of compounds, such as pesticides and explosives. |
| Gas Chromatography with Nitrogen-Phosphorus Detection (NPD) | Separation by gas chromatography, selective detection of nitrogen and phosphorus-containing compounds. | Highly selective for nitrogen-containing compounds.[8] | Less sensitive than ECD for some compounds, provides no structural information. | Analysis of nitrogen-containing compounds in environmental and forensic samples. |
Experimental Protocols
Proposed GC-MS Method for 4-Ethylsulfonyl-2-nitroanisole
This protocol is a starting point and should be optimized for your specific instrumentation and sample matrix.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Mass Range: m/z 40-400
-
Scan Speed: 2 scans/second
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., acetone, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Further dilute as necessary to be within the linear range of the instrument.
-
Filter the sample through a 0.22 µm syringe filter before injection.
HPLC-UV Method for Aromatic Sulfones and Nitroaromatics
This protocol is a general method and may require optimization.[4]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
HPLC Conditions:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound).
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Conclusion
The structural elucidation of 4-Ethylsulfonyl-2-nitroanisole can be effectively approached using GC-MS with electron ionization. By understanding the fundamental fragmentation patterns of its constituent functional groups, a reliable prediction of its mass spectrum can be made, aiding in its identification. For routine analysis and quantification, HPLC-UV offers a robust and cost-effective alternative, while LC-MS provides superior sensitivity and selectivity for complex matrices or thermally labile analogs. The selection of the most appropriate analytical technique will ultimately be guided by the specific goals of the analysis, sample characteristics, and available instrumentation. This guide provides the foundational knowledge and starting protocols to enable researchers to confidently analyze this and similar molecules.
References
-
GC-MS fragmentation patterns of sprayed endosulfan and its sulphate metabolite in samples of Theobroma cacao L from a field kinetic study. PubMed. Available at: [Link]
-
Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications. Available at: [Link]
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. DTIC. Available at: [Link]
-
Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD, Comparison with HPLC. ResearchGate. Available at: [Link]
-
4-Chloro-2-nitroanisole. PubChem. Available at: [Link]
-
Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. EPA. Available at: [Link]
-
Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts. PubMed. Available at: [Link]
-
Analytical Methods for Nitroaromatics. Agency for Toxic Substances and Disease Registry. Available at: [Link]
-
GC Analysis of Nitroaromatics and Explosives Using the Agilent 255 Dual Plasma NCD. Agilent. Available at: [Link]
-
Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. ResearchGate. Available at: [Link]
-
Determination of Nitroaromatic Compounds in Air Samples at Femtogram Level Using C18 Membrane Sampling and On-Line Extraction with LC−MS. Analytical Chemistry. Available at: [Link]
-
Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of atmospheric nitroaromatic compounds in Southwest China by direct injection liquid chromatography-tandem mass spectrometry analysis of aerosol extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. epa.gov [epa.gov]
A Comparative Guide to the FT-IR Spectral Analysis of 4-Ethylsulfonyl-2-nitroanisole
This guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-Ethylsulfonyl-2-nitroanisole, a compound of interest in pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document offers a detailed interpretation of its expected spectral features, a comparative analysis with structurally related molecules, and a standardized protocol for acquiring high-quality FT-IR data. Our approach is grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
The Significance of FT-IR in Molecular Characterization
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound. By measuring the absorption of infrared radiation by a sample, we can identify the functional groups present and elucidate structural information. This is particularly crucial in drug development and chemical synthesis, where confirmation of molecular structure and purity is paramount. The vibrational frequencies of chemical bonds are sensitive to their environment, allowing for the differentiation of even closely related isomers.[1]
Molecular Structure of 4-Ethylsulfonyl-2-nitroanisole
Before delving into the spectral analysis, it is essential to understand the molecular architecture of 4-Ethylsulfonyl-2-nitroanisole. The molecule features a benzene ring substituted with four key functional groups: an ethylsulfonyl group (-SO₂CH₂CH₃), a nitro group (-NO₂), a methoxy group (-OCH₃), and the aromatic ring itself. Each of these groups will give rise to characteristic absorption bands in the FT-IR spectrum.
Figure 1: Molecular Structure of 4-Ethylsulfonyl-2-nitroanisole.
Predicted FT-IR Spectral Features of 4-Ethylsulfonyl-2-nitroanisole
Table 1: Predicted Characteristic FT-IR Absorption Bands for 4-Ethylsulfonyl-2-nitroanisole
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Nitro Group (Ar-NO₂) | Asymmetric Stretching | 1570 - 1500 | Strong |
| Symmetric Stretching | 1370 - 1300 | Strong | |
| Sulfonyl Group (Ar-SO₂-R) | Asymmetric Stretching | 1350 - 1300 | Strong |
| Symmetric Stretching | 1160 - 1120 | Strong | |
| Ether (Ar-O-CH₃) | C-O-C Asymmetric Stretching | 1275 - 1200 | Strong |
| C-O-C Symmetric Stretching | 1075 - 1020 | Medium | |
| Aromatic Ring (C=C) | Stretching | 1625 - 1450 | Medium to Weak |
| Alkyl (CH₂-CH₃) | C-H Asymmetric Stretching | 2980 - 2950 | Medium |
| C-H Symmetric Stretching | 2940 - 2870 | Medium | |
| Methoxy (O-CH₃) | C-H Stretching | 2850 - 2815 | Medium |
Comparative Spectral Analysis
To provide a practical context for our predictions, we will compare the expected spectrum of 4-Ethylsulfonyl-2-nitroanisole with the known FT-IR spectra of structurally similar compounds: 2-Nitroanisole and 4-Nitroanisole. This comparison will highlight the influence of the ethylsulfonyl group on the overall spectrum.
Alternative 1: 2-Nitroanisole
2-Nitroanisole shares the nitro and methoxy groups in an ortho configuration on the benzene ring.[2][3] Its FT-IR spectrum is dominated by the strong absorptions of the nitro group and the C-O stretching of the ether linkage.
Alternative 2: 4-Nitroanisole
In 4-Nitroanisole, the nitro and methoxy groups are in a para position.[4][5][6] This positional difference can lead to subtle shifts in the C=C stretching frequencies of the aromatic ring compared to the 2-isomer.
Table 2: Comparison of Key FT-IR Absorptions (cm⁻¹)
| Functional Group Vibration | Predicted for 4-Ethylsulfonyl-2-nitroanisole | 2-Nitroanisole (Observed) | 4-Nitroanisole (Observed) |
| Ar-NO₂ Asymmetric Stretching | 1570 - 1500 | ~1530 | ~1520 |
| Ar-NO₂ Symmetric Stretching | 1370 - 1300 | ~1350 | ~1340 |
| Ar-SO₂ Asymmetric Stretching | 1350 - 1300 | N/A | N/A |
| Ar-SO₂ Symmetric Stretching | 1160 - 1120 | N/A | N/A |
| Ar-O-CH₃ Stretching | 1275 - 1200 | ~1260 | ~1260 |
| Aromatic C=C Stretching | 1625 - 1450 | Multiple bands ~1600-1450 | Multiple bands ~1600-1450 |
The most significant difference in the FT-IR spectrum of 4-Ethylsulfonyl-2-nitroanisole compared to the nitroanisole alternatives will be the presence of strong absorption bands corresponding to the sulfonyl group (SO₂) stretching vibrations.[7] These are typically found in the 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ regions.[7] The asymmetric SO₂ stretch may overlap with the symmetric NO₂ stretch, potentially leading to a broad and intense absorption band in this region.
Experimental Protocol for FT-IR Analysis of Solid Samples
To ensure the acquisition of high-quality, reproducible FT-IR data, the following protocol is recommended.[8]
Figure 2: Standard Workflow for FT-IR Analysis of a Solid Sample.
Causality in Experimental Choices:
-
Potassium Bromide (KBr) Pellet Method: KBr is used as a matrix for solid samples because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and has a refractive index that minimizes scattering.
-
Background Spectrum: Collecting a background spectrum is crucial to account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts. This ensures that the final spectrum is solely representative of the sample.
-
Spectral Range: The 4000-400 cm⁻¹ range is standard for mid-infrared spectroscopy as it covers the vibrational frequencies of most organic functional groups.
Trustworthiness and Self-Validation
The described protocol incorporates self-validating steps. The transparency of the KBr pellet is a visual indicator of good sample preparation. A flat baseline in the final spectrum, after background subtraction, confirms the accurate removal of atmospheric and instrumental interferences. The presence of well-defined, sharp peaks is indicative of a pure sample and a properly functioning instrument.
Conclusion
The FT-IR spectral analysis of 4-Ethylsulfonyl-2-nitroanisole is a prime example of how this technique can be used to confirm the presence of key functional groups and provide structural confirmation. By understanding the characteristic absorption frequencies of the nitro, sulfonyl, ether, and aromatic moieties, researchers can confidently identify this molecule and differentiate it from structurally similar compounds. The provided protocol offers a robust framework for obtaining reliable and reproducible FT-IR data, a critical step in the rigorous process of chemical and pharmaceutical development.
References
-
ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. Available from: [Link]
-
ResearchGate. FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Available from: [Link]
-
ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... Available from: [Link]
-
PubChem. 2-Nitroanisole. National Institutes of Health. Available from: [Link]
-
ResearchGate. Infrared Spectra of Sulfones and Related Compounds. Available from: [Link]
-
Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]
-
ResearchGate. Structural formulae of 2-Nitroanisol, 2-Nitrophenol and 4Nitroanisol. Available from: [Link]
-
ACS Publications. FTIR Spectroscopic Study of Thioanisole and Its Two Halogenated Derivatives. Available from: [Link]
-
Gelest, Inc. INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Available from: [Link]
-
Palacký University Olomouc. Table of Characteristic IR Absorptions. Available from: [Link]
-
NIST WebBook. Sulfone, methyl phenyl. Available from: [Link]
-
MDPI. Tunable Hydrophilicity in PES-Based Nanofiber Membranes via Oxygen Plasma Treatment. Available from: [Link]
-
Atmospheric Measurement Techniques. Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Available from: [Link]
-
PubChem. 4-(Chloromethyl)-2-nitroanisole. National Institutes of Health. Available from: [Link]
-
SpectraBase. 4-Methyl-2-nitroanisole - Optional[ATR-IR] - Spectrum. Available from: [Link]
Sources
- 1. FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives<sup>†</sup> [cjcp.ustc.edu.cn]
- 2. 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Nitroanisole(91-23-6) IR Spectrum [chemicalbook.com]
- 4. 4-Nitroanisole(100-17-4) IR Spectrum [chemicalbook.com]
- 5. 4-Nitroanisole 97 100-17-4 [sigmaaldrich.com]
- 6. 100-17-4 CAS MSDS (4-Nitroanisole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Validating Assay Methods for Nitroanisole Intermediates: A Comparative Guide
Executive Summary & Strategic Verdict
Nitroanisole isomers (specifically 2-nitroanisole and 4-nitroanisole) are critical intermediates in pharmaceutical synthesis but pose significant regulatory challenges due to their potential genotoxicity and their role as precursors to carcinogenic anisidines. Validating assay methods for these compounds requires a rigorous approach that balances sensitivity (for trace impurity analysis) with robustness (for process control).
The Verdict:
-
HPLC-UV is the primary recommendation for routine process monitoring and intermediate assay due to its high precision, ease of validation, and ability to handle thermally unstable precursors often found in the same matrix.
-
GC-FID/MS is the superior alternative for trace-level quantitation (PGI compliance) in final drug substances (APIs), particularly when the API is non-volatile and can be left behind in the injector liner, preventing column contamination.
Technical Comparison: HPLC vs. GC vs. LC-MS
The following table synthesizes performance data for nitroanisole analysis based on physicochemical properties (Boiling Point: ~277°C; logP: ~1.73).
| Feature | HPLC-UV (Method A) | GC-FID (Method B) | LC-MS/MS (Method C) |
| Primary Use Case | Process control, Assay (>98%), Intermediate purity | Trace impurity (<0.1%), Residual solvents | Ultra-trace PGI screening (<1 ppm) |
| Selectivity | High (Tunable via Mobile Phase/pH) | Excellent (Isomer resolution via Temp. Ramp) | Ultimate (Mass-based identification) |
| Sensitivity (LOD) | ~0.5 - 1.0 µg/mL (ppm) | ~0.05 - 0.1 µg/mL | < 0.001 µg/mL (ppb) |
| Sample Matrix | Dissolved salts/polar intermediates | Volatile organics; Non-volatile API requires clean-up | Complex bio-matrices |
| Throughput | Moderate (10–20 min run) | Fast (5–12 min run) | Moderate |
| Cost per Run | Medium (Solvents, Waste) | Low (Gas carrier) | High (Instrumentation) |
Experimental Protocols
Protocol A: Validated HPLC-UV Method (The Workhorse)
Recommended for assaying 2-nitroanisole purity and related substances.
Rationale: Nitroanisoles are moderately polar. A C18 column provides sufficient retention, while UV detection at 260-270 nm leverages the strong absorbance of the nitro-aromatic chromophore.
Instrument Setup:
-
Column: C18 End-capped (e.g., Phenomenex Luna or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water (Improves peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Detection: UV @ 265 nm (Primary), 220 nm (Secondary for impurities).
-
Temperature: 30°C (Controlled to prevent retention shifts).
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Phase Description |
|---|---|---|---|
| 0.0 | 85 | 15 | Equilibration |
| 2.0 | 85 | 15 | Isocratic Hold |
| 12.0 | 20 | 80 | Linear Ramp (Elution of isomers) |
| 15.0 | 20 | 80 | Wash |
| 15.1 | 85 | 15 | Re-equilibration |
| 20.0 | 85 | 15 | End |
Expected Results:
-
4-Nitroanisole: Elutes earlier (~6-7 min) due to higher polarity.
-
2-Nitroanisole: Elutes later (~8-9 min) due to intramolecular H-bonding masking polarity.
-
Resolution (Rs): > 2.0 between isomers.
Protocol B: GC-FID Method (Trace Analysis)
Recommended for quantifying residual nitroanisoles in final API.
Rationale: The high boiling point of nitroanisoles (277°C) requires a robust temperature program. GC avoids the need for large solvent volumes and offers sharper peaks for isomers.
Instrument Setup:
-
Inlet: Split/Splitless (Split 10:1 for assay; Splitless for trace). Temp: 250°C.[1]
-
Column: DB-5ms or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1]
-
Detector: FID @ 300°C.
Temperature Program:
-
Initial: 60°C (Hold 1 min) – Focuses solvent/analytes.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 280°C (Hold 3 min) – Elutes nitroanisoles and cleans column.
Validation Framework (ICH Q2(R2) & M7)
Validation must demonstrate that the method is suitable for its intended purpose.[4] For nitroanisoles, Specificity (isomer separation) and Quantitation Limit (LOQ) are the critical quality attributes (CQAs).
Validation Workflow Diagram
Figure 1: Step-by-step validation workflow compliant with ICH Q2(R2) guidelines.
Key Validation Parameters & Acceptance Criteria
| Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Inject 2-NA, 4-NA, API, and Blank individually. | No interference at retention times; Resolution (Rs) > 1.5 between isomers. |
| Linearity | 5 concentrations (e.g., 10, 50, 100, 150, 200 ppm). | Correlation Coefficient (R²) ≥ 0.999. |
| LOD / LOQ | Dilute standard until Signal-to-Noise (S/N) is ~3 (LOD) and ~10 (LOQ). | LOQ must be ≤ Reporting Threshold (often 0.05%). |
| Accuracy | Spike API with nitroanisole at 50%, 100%, 150% levels. | Mean Recovery: 90.0% – 110.0%. |
| Precision | 6 replicates at 100% concentration. | RSD ≤ 2.0% (System Precision); RSD ≤ 5.0% (Method Precision). |
| Robustness | Vary flow (±0.1 mL/min), Temp (±5°C), Wavelength (±2 nm). | System suitability parameters remain within limits. |
Troubleshooting & Decision Logic
Choosing between HPLC and GC often depends on the specific matrix and the isomer resolution required. Use the decision tree below to select the optimal path.
Method Selection Decision Tree
Figure 2: Decision tree for selecting the appropriate analytical technique based on sample matrix and sensitivity needs.
Common Issues & Fixes
-
Co-elution of Isomers (HPLC): 2-nitroanisole and 4-nitroanisole can co-elute on short C18 columns.
-
Fix: Switch to a Phenyl-Hexyl column (pi-pi interaction improves selectivity for nitro-aromatics) or lower the mobile phase organic ratio (e.g., 15% ACN isocratic hold).
-
-
Peak Tailing (HPLC): Nitro groups can interact with silanols.
-
Fix: Ensure the column is "end-capped" and maintain mobile phase pH around 3.0-4.0 using formic acid or phosphate buffer.
-
-
Carryover (GC): Nitroanisoles are semi-volatile and sticky.
-
Fix: Increase the final bake-out temperature to 300°C for 5 minutes and use a silanized glass liner.
-
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[5] International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2024).[6][7] Control of Nitrosamine Impurities in Human Drugs.[5][6][7][Link]
-
Phenomenex. (2025). GC Temperature Programming for Better Results.[8][Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7048, 2-Nitroanisole.[Link]
Sources
Safety Operating Guide
4-Ethylsulfonyl-2-nitroanisole proper disposal procedures
This guide outlines the proper disposal procedures for 4-Ethylsulfonyl-2-nitroanisole , designed for researchers and laboratory safety officers.
CRITICAL DATA INTEGRITY ALERT Verify Your Chemical Identity:
Chemical Name: 4-Ethylsulfonyl-2-nitroanisole
Likely Correct CAS: 51572-44-2 (Matches the sulfonyl/nitro structure).
User-Provided CAS (22480-91-7): This CAS corresponds to 2,3,4-Trimethoxyphenylacetic acid.
Action:[1] Check the label on your physical container. This guide addresses the hazards and disposal of 4-Ethylsulfonyl-2-nitroanisole (the nitro-sulfone derivative). If you possess the acetic acid derivative instead, the disposal path is similar (organic acid waste) but the reactivity profile differs.
Immediate Safety Profile & Hazard Assessment
4-Ethylsulfonyl-2-nitroanisole contains two energetic functional groups: a nitro group (-NO₂) and a sulfonyl group (-SO₂-) . While the sulfonyl group adds chemical stability compared to pure nitro-aromatics, the molecule requires strict segregation from reducing agents and strong bases.
| Property | Specification | Operational Implication |
| Physical State | Solid (Crystalline Powder) | High dust potential; use localized exhaust (fume hood). |
| Reactivity | Nitro-Aromatic | Thermally sensitive. Avoid friction/impact. Incompatible with strong bases (risk of nucleophilic aromatic substitution). |
| Combustion | SOx / NOx Generator | Incineration releases toxic Sulfur Oxides (SO₂) and Nitrogen Oxides (NOx). |
| Toxicity | Suspected Carcinogen | Treat as a "Select Carcinogen" (Analogue read-across from 2-Nitroanisole [1]). |
Pre-Disposal Assessment: Waste Segregation
Before disposal, you must classify the waste to prevent dangerous cross-reactivity in the waste stream.
Incompatibility Matrix:
-
DO NOT MIX WITH: Strong Oxidizers (Peroxides, Nitric Acid), Strong Bases (Sodium Hydroxide, Amines), or Reducing Agents (Hydrides).
-
ACCEPTABLE MIX: Compatible with non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).
Waste Stream Decision Tree
The following logic flow dictates the segregation path for your specific waste form.
Figure 1: Segregation logic for 4-Ethylsulfonyl-2-nitroanisole. Note that solids and halogenated liquids often require different incineration protocols.
Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Pure Compound)
Use this for expired chemicals or surplus powder.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container. Do not use metal containers due to potential corrosion from nitro-degradation products.
-
Labeling: Attach a hazardous waste tag. Clearly write:
-
Secondary Containment: Place the sealed container inside a clear plastic zip-lock bag to contain any dust leakage.
-
Storage: Store in the "Organic Solids" satellite accumulation area until pickup.
Protocol B: Liquid Waste (Reaction Mixtures)
Use this for mother liquors or dissolved samples.
-
Solvent Identification: Determine if your primary solvent is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Ethyl Acetate).
-
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated) using a funnel.
-
Caution: Ensure the carboy does not contain strong bases (e.g., waste from a basic workup). The nitro group can react exothermically with concentrated bases in the waste drum.
-
-
Rinsing: Triple-rinse the empty reaction vessel with a compatible solvent (e.g., Acetone) and add the rinsate to the waste carboy.
-
Defacing: Deface the label of the empty original container and discard it as standard glass waste (if triple-rinsed) or solid hazardous waste (if residue remains).
Protocol C: Spill Cleanup Response
Immediate action for powder spills outside the fume hood.
-
PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 dust mask (or respirator) to prevent inhalation of dust.
-
Containment: Cover the spill with a damp paper towel (water or acetone) to prevent dust from becoming airborne.
-
Collection:
-
Scoop the damp material into a wide-mouth waste jar.
-
Wipe the surface with an acetone-soaked pad.
-
-
Disposal: Place all cleanup materials (wipes, gloves, scoop) into a heavy-duty plastic bag, seal it, and tag it as "Solid Hazardous Debris Contaminated with Nitro-Sulfones."
Regulatory & Incineration Standards
When handing this waste over to your Environmental Health & Safety (EHS) team or waste contractor, provide the following specifications to ensure the incinerator is properly tuned:
-
RCRA Classification (USA): Not explicitly listed as a P- or U-listed waste, but typically classified under D001 (Ignitable) or D003 (Reactive) depending on the specific energetic testing of the nitro group. Treat as Hazardous Organic Waste .
-
Incineration Requirement:
-
Must be incinerated in a facility equipped with a wet scrubber .
-
Reasoning: The thermal decomposition of the ethylsulfonyl group (
) releases Sulfur Dioxide ( ), a regulated air pollutant that must be neutralized before stack release [2].
-
References
-
National Institutes of Health (NIH) - PubChem. 2-Nitroanisole (Analogous Hazard Profile). Retrieved from PubChem. Source: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Source: [Link]
Sources
- 1. 22480-91-7|2-(2,3,4-Trimethoxyphenyl)acetic acid|BLD Pharm [bldpharm.com]
- 2. 4-(ethylsulphonyl)-2-nitrophenol CAS#: 84996-11-2 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 页面加载中... [china.guidechem.com]
- 5. CAS号列表_5_第169页_Chemicalbook [m.chemicalbook.com]
- 6. en.huatengsci.com [en.huatengsci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
